molecular formula C22H21N3O4 B2790704 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide CAS No. 1396875-49-2

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide

Cat. No.: B2790704
CAS No.: 1396875-49-2
M. Wt: 391.427
InChI Key: WLKHRNWKMWYKLZ-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-5-carbonyl group attached to an azetidine (4-membered nitrogen-containing ring) core, which is further linked via a carboxamide bond to a 2-(1H-indol-3-yl)ethyl substituent. The indol-3-yl ethyl group is a common pharmacophore in bioactive molecules, often interacting with serotoninergic or enzyme-active sites .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(23-8-7-15-10-24-18-4-2-1-3-17(15)18)16-11-25(12-16)22(27)14-5-6-19-20(9-14)29-13-28-19/h1-6,9-10,16,24H,7-8,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHRNWKMWYKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated indole and a benzo[d][1,3]dioxole boronic acid.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.

    Coupling Reactions: The final step involves coupling the indole and benzo[d][1,3]dioxole moieties with the azetidine ring using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, such as signal transduction, apoptosis, or cell cycle regulation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs identified in the evidence, focusing on structural variations and hypothetical pharmacological implications:

Compound Name Core Structure Key Substituents Structural Differences from Target Potential Implications
1-(2H-1,3-Benzodioxole-5-Carbonyl)-N-[2-(1H-Indol-3-yl)ethyl]azetidine-3-carboxamide (Target) Azetidine Benzodioxole-5-carbonyl, indol-3-yl ethyl carboxamide Reference compound. Strain from azetidine may improve target selectivity or metabolic stability.
4-{1-[(2H-1,3-Benzodioxole-5-Carbonyl)amino]-2-[(2-Methoxyethyl)amino]-2-oxoethyl}-N-(3-Chlorophenyl)piperidine-1-carboxamide Piperidine Benzodioxole-5-carbonyl, 2-methoxyethylamino, 3-chlorophenyl Piperidine (6-membered ring) instead of azetidine; additional 3-chlorophenyl and methoxyethyl groups. Larger piperidine ring may reduce strain, altering binding kinetics. Chlorophenyl group could enhance lipophilicity.
McPT (N-[2-(1H-Indol-3-yl)ethyl]-N-methylsulfinamino propanamide) Linear alkyl chain Indol-3-yl ethyl, methylsulfinamino propanamide Sulfinamide linkage instead of carboxamide; lacks benzodioxole and azetidine. Sulfinamide may confer different electronic properties or metabolic pathways. Absence of benzodioxole reduces aromatic interactions.
MEN10930 [(S)-N-[1-[[[2-[methyl(phenylmethyl)amino]-1-(2-naphthalenylmethyl)-2-oxoethyl]amino]carbonyl]cyclohexyl]-1H-indole-3-carboxamide] Cyclohexyl/peptide-like Indole-3-carboxamide, naphthalenylmethyl, cyclohexyl Complex peptidomimetic structure; lacks azetidine and benzodioxole. Bulky substituents may limit membrane permeability but enhance receptor specificity.
N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide Piperidine Indol-3-yl ethyl, benzamide Piperidine core with benzamide instead of azetidine-carboxamide. Benzamide’s planar structure may favor π-π stacking interactions. Piperidine’s flexibility could reduce target engagement compared to strained azetidine.
Non-azole inhibitor (b) [2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide] Acetamide linker 4-Chlorobenzoyl-indole, pyridin-3-yl ethyl Acetamide linker instead of azetidine-carboxamide; pyridine substituent. Pyridine may enhance solubility or metal coordination. Chlorobenzoyl group could increase affinity for hydrophobic pockets.

Key Observations and Hypotheses

Azetidine vs. However, this strain may also increase synthetic complexity or metabolic instability.

Benzodioxole vs. Other Aromatic Groups : The benzodioxole moiety offers electron-rich aromaticity, which may enhance interactions with enzymes or receptors requiring π-stacking or hydrogen bonding, unlike chlorophenyl or naphthalenyl groups in analogs .

Indol-3-yl Ethyl Group : This group is conserved across multiple compounds (e.g., target, McPT, MEN10930), suggesting its critical role in bioactivity, possibly via tryptophan-like interactions with hydrophobic pockets or serotonin receptors .

Carboxamide Linkers : The target’s carboxamide linkage between azetidine and indole may provide hydrolytic stability compared to sulfinamide (McPT) or ester-based analogs, though this requires experimental validation .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide is a synthetic derivative that combines the structural features of benzodioxole and indole, both known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H22N3O5\text{C}_{22}\text{H}_{22}\text{N}_{3}\text{O}_{5}

This structure includes:

  • A benzodioxole moiety, which is associated with various bioactive compounds.
  • An indole group, known for its presence in numerous biologically active substances.

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating strong antidiabetic potential. In vivo studies on streptozotocin-induced diabetic mice showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have been extensively researched. In vitro assays showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. Specifically, compounds derived from benzodioxole demonstrated IC50 values ranging from 26 to 65 µM against cancer cells while showing minimal toxicity to normal cells (IC50 > 150 µM) . This selectivity suggests that the compound may serve as a promising candidate for cancer therapy.

Anti-inflammatory Properties

Benzodioxole derivatives have also been studied for their anti-inflammatory effects. Compounds in this class have shown competitive inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. One study reported that specific benzodioxole derivatives had IC50 values against COX1 and COX2 enzymes of 1.12 µM and 1.30 µM respectively, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity compared to traditional NSAIDs like Ketoprofen .

The biological activities of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits significant inhibitory action on enzymes such as α-amylase and COX enzymes, which are critical in glucose metabolism and inflammation respectively.
  • Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of the benzodioxole moiety may contribute to antioxidant effects, reducing oxidative stress within cells.

Case Studies

StudyCompoundBiological ActivityIC50 Value
IIcα-Amylase Inhibition0.68 µM
3bCOX1 Inhibition1.12 µM
4dCOX2 Inhibition1.30 µM

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm regiochemistry (e.g., benzodioxole protons at δ 6.7–7.1 ppm, indole NH at δ 10.5 ppm) and azetidine ring conformation (C3 carboxamide at δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C22H20N3O4: 390.1453) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine puckering) using single-crystal diffraction data .

How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Advanced Research Question
Discrepancies often arise from variations in assay conditions or off-target effects. Mitigation strategies include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., benzodioxole vs. chlorophenyl groups) and test against standardized assays (e.g., kinase inhibition, cytotoxicity) .
  • Orthogonal Validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities if fluorescence-based assays show variability .
    Example : A 2025 study resolved conflicting IC50 values for indole-containing analogs by standardizing ATP concentrations in kinase assays .

What statistical experimental design principles apply to optimizing synthesis yield?

Advanced Research Question
Employ response surface methodology (RSM) or Taguchi designs to minimize experiments while maximizing data quality:

  • Variables : Solvent polarity, temperature, catalyst loading.
  • Output : Yield, purity.
    Case Study : A 2022 optimization study using a central composite design reduced reaction steps from 12 to 5 while achieving 82% yield (vs. 60% in traditional methods) .

How does the compound’s heterocyclic framework influence its pharmacokinetic properties?

Advanced Research Question

  • Azetidine Ring : Enhances metabolic stability compared to larger rings (e.g., piperidine) due to reduced CYP450 oxidation .
  • Benzodioxole Moiety : Increases lipophilicity (logP ~2.8), impacting blood-brain barrier permeability. Validate via PAMPA assays .
  • Indole Substituent : Prone to oxidative metabolism; mitigate via deuterium exchange at the C3 position .

What strategies address low solubility in aqueous buffers during in vitro testing?

Basic Research Question

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Pro-drug Derivatization : Introduce phosphate or PEG groups at the carboxamide nitrogen .
  • pH Adjustment : Solubilize via sodium carboxylate salt formation (pH 7.4 buffer) .

How can researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cells to rule out off-target effects .

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